p97 ATPase Inhibitory Potency: OCF3 vs. CF3, SF5, NO2, CH3, and OCH3 Analogues
In a direct head-to-head comparison using the ADPGlo assay, 6-(4-(trifluoromethoxy)phenyl)-1H-indole (compound 26, OCF3) exhibited an IC50 of 3.8 ± 0.8 μM against p97 ATPase. This potency is 1.2-fold higher than that of the trifluoromethyl (CF3) lead compound 12 (IC50 = 4.7 ± 2.0 μM) and 5.7-fold higher than that of the pentafluorosulfanyl (SF5) analog 13 (IC50 = 21.5 ± 0.4 μM). In contrast, the nitro analog 23 (IC50 = 0.05 ± 0.04 μM) was 76-fold more potent, while the methyl analog 24 (IC50 = 0.24 ± 0.11 μM) was 15.8-fold more potent, and the methoxy analog 25 (IC50 = 0.71 ± 0.22 μM) was 5.4-fold more potent than the OCF3 derivative [1].
| Evidence Dimension | p97 ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 3.8 ± 0.8 μM (Compound 26, OCF3) |
| Comparator Or Baseline | CF3 (12): 4.7 ± 2.0 μM; SF5 (13): 21.5 ± 0.4 μM; NO2 (23): 0.05 ± 0.04 μM; CH3 (24): 0.24 ± 0.11 μM; OCH3 (25): 0.71 ± 0.22 μM |
| Quantified Difference | 1.2x more potent than CF3; 5.7x more potent than SF5; 76x less potent than NO2; 15.8x less potent than CH3; 5.4x less potent than OCH3 |
| Conditions | ADPGlo assay with 20 nM p97 ATPase WT in the presence of 100 μM ATP |
Why This Matters
This dataset provides the precise quantitative rank order of the OCF3 analog among six key SAR probes, enabling informed selection for p97 inhibitor screening cascades and SAR model building.
- [1] Alverez, C., Arkin, M.R., Bulfer, S.L., Colombo, R., Kovaliov, M., LaPorte, M.G., Lim, C., Liang, M., Moore, W.J., Neitz, R.J., Yan, Y., Yue, Z., Huryn, D.M., Wipf, P. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett. 2015, 6, 12, 1225–1230. View Source
